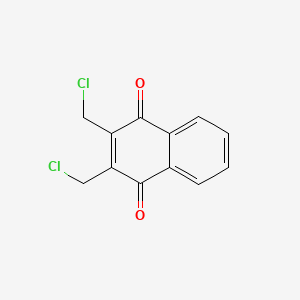

2,3-Bis(chloromethyl)-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(chloromethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYQVIJEJDNZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185472 | |

| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31581-11-0 | |

| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31581-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone

An In-depth Technical Guide to the Chemical Properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound (CMNQ), a significant compound in the field of medicinal chemistry. We will delve into its role as a bioreductive alkylating agent, exploring its synthesis, reactivity, and the mechanistic underpinnings of its biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's potential as a therapeutic agent and as a versatile synthetic intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

Naphthoquinones are a class of organic compounds that are structurally derived from naphthalene. This scaffold is prevalent in a variety of natural products known for a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The reactivity of the quinone moiety, particularly its ability to undergo redox cycling and participate in Michael additions, is central to its biological effects.[3]

Within this class, this compound (CMNQ) has emerged as a compound of particular interest. It is classified as a bioreductive alkylating agent, a type of molecule that can be selectively activated under hypoxic conditions, which are often found in solid tumors.[4][5] This targeted activation mechanism makes CMNQ and its derivatives promising candidates for the development of novel anticancer therapies.[6][7] The presence of two chloromethyl groups provides reactive sites for alkylation of biological macromolecules, such as DNA, RNA, and proteins, following the reduction of the naphthoquinone ring.[4][6]

This guide will provide a detailed exploration of the chemical properties of CMNQ, beginning with its fundamental physicochemical characteristics and moving into its synthesis, reactivity, and the application of this knowledge in the context of drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of CMNQ are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂O₂ | [8] |

| Molecular Weight | 255.09 g/mol | N/A |

| Appearance | Yellow solid/powder | [9] |

| Melting Point | 179-180 °C | [9] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | [10][11] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of CMNQ is expected to be relatively simple. The two equivalent chloromethyl groups (-CH₂Cl) would likely appear as a single sharp singlet. The protons on the aromatic ring would appear as multiplets in the aromatic region of the spectrum (typically 7.5-8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the quinone ring (typically in the range of 180-185 ppm), the carbons of the aromatic ring, and the carbon of the chloromethyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the quinone moiety (around 1660-1700 cm⁻¹).[14][15] We would also expect to see bands corresponding to C-Cl stretching and C-H stretching of the aromatic and methylene groups.

-

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of CMNQ, along with characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and chloromethyl groups.[15]

Synthesis of this compound

The synthesis of 2,3-disubstituted-1,4-naphthoquinone derivatives often starts from 2,3-dichloro-1,4-naphthoquinone, a versatile and highly reactive precursor.[1][2] This starting material readily undergoes nucleophilic substitution reactions at the C-2 and C-3 positions.[1][16]

A plausible synthetic route to CMNQ would involve the reaction of a suitable precursor, such as 2,3-dimethyl-1,4-naphthoquinone, with a chlorinating agent. Alternatively, a more common approach for preparing similar bioreductive alkylating agents involves the modification of the 2,3-disubstituted naphthoquinone core.[17]

General Experimental Protocol for Nucleophilic Substitution on 2,3-Dichloro-1,4-naphthoquinone

The following is a generalized protocol for the synthesis of 2,3-disubstituted-1,4-naphthoquinone derivatives, which can be adapted for various nucleophiles.[11][18]

Materials:

-

2,3-Dichloro-1,4-naphthoquinone

-

Nucleophile (e.g., amine, thiol, alcohol)

-

Solvent (e.g., ethanol, chloroform, methanol)

-

Base (e.g., triethylamine, sodium carbonate)

Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone in an appropriate solvent.

-

Add the nucleophile to the solution. The stoichiometry will determine whether mono- or di-substitution occurs.

-

If necessary, add a base to facilitate the reaction by neutralizing the HCl formed.

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.

-

Purify the crude product by recrystallization or column chromatography.

The choice of solvent and base is critical and depends on the nature of the nucleophile. For instance, reactions with amines are often carried out in solvents like ethanol or chloroform in the presence of a non-nucleophilic base like triethylamine.[11]

Chemical Reactivity and Mechanism of Action

The chemical reactivity of CMNQ is dominated by two key features: the electrophilic nature of the quinone ring and the presence of the two reactive chloromethyl groups.

Bioreductive Activation and Alkylation

The cornerstone of CMNQ's biological activity is its function as a bioreductive alkylating agent.[4][6] This process can be visualized as a two-step mechanism:

Caption: Bioreductive activation of CMNQ to a reactive quinone methide.

-

Reduction: The quinone moiety of CMNQ is first reduced to a hydroquinone.[4] This reduction is often carried out by cellular reductases, and the lower oxygen tension (hypoxia) in tumor environments can favor this process.[4]

-

Formation of Quinone Methide: The resulting hydroquinone is unstable and spontaneously eliminates hydrogen chloride (HCl) to form a highly reactive quinone methide intermediate.[4][6]

-

Alkylation: This quinone methide is a potent electrophile that readily reacts with nucleophilic sites on cellular macromolecules like DNA, RNA, and proteins, leading to covalent modification (alkylation).[6] This alkylation disrupts the normal function of these macromolecules, ultimately leading to cell death.[4][6]

This mechanism of action is analogous to that of other bioreductive anticancer agents like mitomycin C.[4] The ability of CMNQ to cross-link macromolecules, due to the presence of two reactive centers, further enhances its cytotoxic potential.[17]

Nucleophilic Substitution Reactions

The chloromethyl groups of CMNQ are susceptible to nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide array of derivatives with potentially modulated biological activities and physicochemical properties. The parent compound, 2,3-dichloro-1,4-naphthoquinone, is well-known for its reactivity towards various nucleophiles, including amines, thiols, and alkoxides.[1][2][19] These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion.[11][16]

The synthesis of various 2,3-disubstituted-1,4-naphthoquinones has been extensively explored, leading to compounds with diverse biological profiles, including antifungal, antibacterial, and anticancer activities.[2][20][21]

Applications in Drug Development

The unique chemical properties of CMNQ make it a valuable scaffold for the development of new therapeutic agents, particularly in oncology.

Anticancer Activity

The primary application of CMNQ and its derivatives is in the field of cancer therapy.[5][7] Its mechanism as a bioreductive alkylating agent provides a basis for selective toxicity towards hypoxic tumor cells.[4][6] Research has shown that CMNQ can inhibit the growth of various cancer cell lines.[5][6] The cytotoxicity of naphthoquinone derivatives is a well-documented phenomenon, with many compounds exhibiting potent anticancer effects.[9][22][23]

The ability to synthesize a diverse library of CMNQ derivatives through nucleophilic substitution on the chloromethyl groups or by modifying the naphthoquinone core allows for the fine-tuning of its pharmacological properties.[7][17] This includes improving its therapeutic index, modulating its solubility and bioavailability, and altering its targeting specificity.

Synthetic Intermediate for Heterocyclic Compounds

The reactivity of CMNQ also makes it a valuable starting material for the synthesis of more complex heterocyclic systems. For example, it can be used to construct pyranonaphthoquinones, a class of natural products with significant biological activities.[24] The reaction of the chloromethyl groups with dinucleophiles can lead to the formation of various fused heterocyclic rings, expanding the chemical diversity of compounds accessible from this scaffold.

Conclusion

This compound is a fascinating and important molecule with a rich chemistry and significant potential in drug development. Its role as a bioreductive alkylating agent provides a compelling rationale for its exploration as an anticancer agent. Furthermore, its versatility as a synthetic intermediate opens up avenues for the creation of novel and structurally diverse compounds with a wide range of biological activities. A deep understanding of its chemical properties, as outlined in this guide, is essential for any researcher or scientist looking to harness the potential of this powerful chemical entity.

References

-

Sartorelli, A. C., & Kennedy, K. A. (1979). Mode of action of the bioreductive alkylating agent, this compound. Cancer Research, 39(11), 4767-4772. [Link]

-

Lin, A. J., Pardini, R. S., Cosby, L. A., Lillis, B. J., Shansky, C. W., & Sartorelli, A. C. (1973). Mode of Action of the Bioreductive Alkylating Agent, this compound. Journal of Medicinal Chemistry, 16(11), 1268-1271. [Link]

-

Maurya, H. K., & Tandon, V. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]

-

Lin, A. J., Cosby, L. A., & Sartorelli, A. C. (1976). Potential bioreductive alkylating agents. 2. Antitumor effect and biochemical studies of naphthoquinone derivatives. Journal of Medicinal Chemistry, 19(11), 1336-1338. [Link]

-

Pérez-Cruz, C., et al. (2020). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 25(15), 3536. [Link]

-

da Silva, G. G., et al. (2020). Synthesis, Antitumor Activity and Docking of 2,3-(Substituted)-1,4-Naphthoquinone Derivatives Containing Nitrogen, Oxygen and Sulfur. Journal of the Brazilian Chemical Society, 31(8), 1699-1709. [Link]

-

Lin, A. J., & Sartorelli, A. C. (1976). Potential Bioreductive Alkylating Agents. 7. Antitumor Effects of Phenyl-Substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones. Journal of Medicinal Chemistry, 19(11), 1336-1338. [Link]

-

da Silva, G. G., et al. (2020). Synthesis, Antitumor Activity and Docking of 2,3-(Substituted)-1,4-Naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 31(8), 1699-1709. [Link]

-

Ranjbar, S., et al. (2018). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Brieflands in Medicinal Chemistry, 18(2), 147-156. [Link]

-

da Silva, G. G., et al. (2020). Synthesis of substituted naphthoquinone derivatives from 2,3-dichloro-1,4-naphthoquinone 1. ResearchGate. [Link]

-

Lall, N., et al. (2014). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. Bioorganic & Medicinal Chemistry, 22(17), 5013-5019. [Link]

-

Kulesh, V. G., et al. (2023). Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. Beilstein Journal of Organic Chemistry, 19, 134-142. [Link]

-

Pinto, A. V., et al. (2022). Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity. RSC Advances, 12(29), 18835-18846. [Link]

-

Naysmith, B. J., et al. (2017). Pyranonaphthoquinones – isolation, biology and synthesis: an update. Natural Product Reports, 34(1), 6-31. [Link]

-

Salas, C. O., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules, 28(3), 1363. [Link]

-

Maurya, H. K., & Tandon, V. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH. [Link]

-

Maurya, H. K., & Tandon, V. K. (2019). synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review. ResearchGate. [Link]

-

Umadevi, M., et al. (2006). Spectral investigations on 2,3-bis(chloromethyl)-1,4-anthraquinone: solvent effects and host-guest interactions. Journal of Fluorescence, 16(4), 569-579. [Link]

-

Gümrükçüoğlu, N., et al. (2013). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. ResearchGate. [Link]

-

Lin, A. J., & Sartorelli, A. C. (1984). 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential. Journal of Medicinal Chemistry, 27(6), 813-815. [Link]

-

Leyva-Ramos, R., et al. (2022). Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review. Molecules, 27(9), 2901. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Naphthoquinone. PubChem. [Link]

-

Bakare, O., et al. (2010). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 30(4), 1189-1196. [Link]

- Gilbert, H. N. (1969). U.S. Patent No. 3,433,812. U.S.

-

Segoksel, M., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. ResearchGate. [Link]

-

Ibis, C., et al. (2015). The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. Journal of the Serbian Chemical Society, 80(6), 731-738. [Link]

-

Kaiser, M., et al. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. MedChemComm, 7(8), 1569-1578. [Link]

-

Ibis, C., et al. (2012). Nucleophilic substitution reactions of 1,4-naphthoquinone and biologic properties of novel S-, S,S-, N-, and N,S-substituted 1,4-naphthoquinone derivatives. ResearchGate. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Maurya, H. K., & Tandon, V. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. OUCI. [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. granthaalayahpublication.org [granthaalayahpublication.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mode of action of the bioreductive alkylating agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential bioreductive alkylating agents. 7. Antitumor effects of phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3-Dichloro-1,4-naphthoquinone 98 117-80-6 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. 2,3-Dichloro-1,4-naphthoquinone(117-80-6) 1H NMR spectrum [chemicalbook.com]

- 13. bionmr.unl.edu [bionmr.unl.edu]

- 14. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW [ouci.dntb.gov.ua]

- 22. mdpi.com [mdpi.com]

- 23. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyranonaphthoquinones – isolation, biology and synthesis: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Technical Guide: Molecular Structure and Reactivity of 2,3-Bis(chloromethyl)-1,4-naphthoquinone

Executive Summary

2,3-Bis(chloromethyl)-1,4-naphthoquinone (BCMNQ) represents a specialized class of naphthoquinone derivatives characterized by dual benzylic electrophilic sites flanking a redox-active quinone core. Unlike its analogue 2,3-dichloro-1,4-naphthoquinone (DCNQ), which reacts via vinyl substitution, BCMNQ functions as a bis-alkylating agent and a bioreductive prodrug .

This guide details the molecular architecture, synthesis, and reactivity profile of BCMNQ, specifically focusing on its mechanism as a precursor for reactive quinone methides and its utility in synthesizing fused heterocyclic systems like benzo[f]isoindole-4,9-diones.

Molecular Architecture & Electronic Properties

Structural Analysis

The BCMNQ molecule consists of a planar 1,4-naphthoquinone skeleton substituted at the C2 and C3 positions with chloromethyl groups (

-

Pendant Arms: Two chloromethyl groups (Electrophilic).

-

Key Distinction: The chlorine atoms are benzylic , not vinylic. This renders them highly susceptible to

displacement and reductive elimination, distinct from the

Redox Characteristics

The quinone ring acts as a "redox switch." In its oxidized form, the chloromethyl groups are relatively stable. Upon reduction (2e- reduction) to the hydroquinone (naphthohydroquinone), the electron density of the ring increases, facilitating the elimination of chloride ions. This transformation is the basis of its bioreductive alkylating activity.

Synthetic Pathways[2][3][4]

The synthesis of BCMNQ relies on the functionalization of 2,3-dimethyl-1,4-naphthoquinone. Direct chlorination of the ring is not applicable; instead, radical halogenation of the methyl groups is required.

Protocol: Radical Chlorination

Precursor: 2,3-Dimethyl-1,4-naphthoquinone.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,3-dimethyl-1,4-naphthoquinone (10 mmol) in dry

(50 mL) under an inert atmosphere ( -

Reagent Addition: Add

-Chlorosuccinimide (22 mmol, 2.2 eq). A slight excess ensures bis-chlorination. -

Initiation: Add a catalytic amount of Benzoyl Peroxide (0.1 mmol).

-

Reflux: Heat the mixture to reflux (76°C) while irradiating with a tungsten lamp (optional but recommended for radical initiation). Monitor by TLC for the disappearance of the starting material.

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.

-

Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from heptane/ethyl acetate.

Yield: Typically 60-75%.

Validation:

Reactivity Profile

BCMNQ acts as a bis-electrophile . Its reactivity is dominated by the displacement of the two chloride leaving groups.

Cyclization with Primary Amines (Isoindole Synthesis)

One of the most valuable synthetic applications of BCMNQ is its reaction with primary amines to form 2-substituted-2H-benzo[f]isoindole-4,9-diones . This reaction proceeds via a double

Reaction Scheme:

Mechanism:

-

Nucleophilic attack of the amine on the first chloromethyl group (

). -

Intramolecular attack of the secondary amine on the second chloromethyl group.

-

Formation of the five-membered pyrroline ring fused to the quinone.

Bioreductive Alkylation (Mechanism of Action)

In biological systems, BCMNQ functions as a prodrug. It does not alkylate DNA efficiently in its oxidized state.

-

Reduction: Enzymatic reduction (e.g., by DT-diaphorase or NQO1) converts the quinone to the hydroquinone.

-

Elimination: The electron-rich hydroquinone expels a chloride ion, forming an o-quinone methide .

-

Alkylation: The quinone methide is a potent Michael acceptor that rapidly alkylates DNA (guanine residues) or proteins, leading to cytotoxicity.

Visualizations

Synthesis and Reactivity Flow

The following diagram illustrates the synthetic route from the dimethyl precursor and the divergent reactivity pathways (chemical synthesis vs. biological activation).

Figure 1: Synthetic workflow and divergent reactivity profiles of BCMNQ.

Bioreductive Activation Mechanism

This diagram details the electronic rearrangement responsible for the drug's activity.

Figure 2: Mechanism of bioreductive activation leading to DNA alkylation.

Comparative Data: BCMNQ vs. DCNQ

It is critical to distinguish BCMNQ from its chlorinated analogue, 2,3-dichloro-1,4-naphthoquinone (DCNQ).

| Feature | 2,3-Bis(chloromethyl)-1,4-NQ (BCMNQ) | 2,3-Dichloro-1,4-NQ (DCNQ) |

| Electrophilic Site | Benzylic Carbon ( | Vinyl Carbon ( |

| Primary Reactivity | Michael Addition / Elimination ( | |

| Reaction with Amines | Forms Isoindoles (Ring fusion) | Forms Amino-quinones (Substitution) |

| Bio-activation | Requires Reduction to Quinone Methide | Direct reactivity with thiols |

| Clinical Potential | Bioreductive Alkylating Agent | Antifungal / Agrochemical precursor |

References

-

Mode of action of the bioreductive alkylating agent, this compound. Source: PubMed / Cancer Research URL:[Link]

-

Potential bioreductive alkylating agents.[3][4][5][6] Antitumor effect and biochemical studies of naphthoquinone derivatives. Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis of Benzo[f]isoindole-4,9-diones via reaction of 2,3-bis(bromomethyl)-1,4-naphthoquinone with amines. (Analogous chemistry) Source: Journal of Organic Chemistry (General reference for isoindole synthesis from bis-halomethyl quinones). URL:[Link]

-

Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection. Source: NIH / PMC URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of the bioreductive alkylating agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One- and two-electron reduction of 2-methyl-1,4-naphthoquinone bioreductive alkylating agents: kinetic studies, free-radical production, thiol oxidation and DNA-strand-break formation - PMC [pmc.ncbi.nlm.nih.gov]

Bioreductive Alkylation: The Mechanism of Action for Naphthoquinone Agents

Executive Summary: The "Trojan Horse" Electrophile

Naphthoquinone alkylating agents represent a sophisticated class of bioreductive prodrugs . Unlike non-specific alkylators (e.g., nitrogen mustards) that are constitutively reactive, naphthoquinones often require metabolic activation to generate their "warhead."

The core mechanism relies on the quinone-hydroquinone redox switch . In the oxidized (quinone) state, these molecules are relatively stable. Upon reduction—often by enzymes overexpressed in solid tumors like NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) —they undergo an electronic rearrangement that expels a leaving group. This process generates a Quinone Methide (QM) , a transient, highly reactive electrophile capable of forming covalent bonds with DNA bases and protein thiols.[1]

This guide details the chemical mechanics of this activation, the specific biological targets, and the experimental protocols required to validate alkylating activity.

Chemical Mechanism of Action

The alkylating activity of naphthoquinones operates primarily through two distinct pathways: Quinone Methide Formation and Aziridinyl Ring Activation .

Pathway A: Quinone Methide (QM) Formation

This is the defining mechanism for "alkylating" naphthoquinones (e.g., menadione derivatives with benzylic leaving groups).

-

Bioreduction: The parent naphthoquinone is reduced by a two-electron reductase (e.g., NQO1) to its hydroquinone form.

-

Elimination: The electron density of the hydroquinone facilitates the expulsion of a leaving group (

) located at the benzylic position (ortho or para to the carbonyls). -

QM Generation: This elimination collapses the aromatic system into a Quinone Methide (QM) . The QM possesses an exocyclic double bond that renders it an extremely "soft" electrophile.

-

Alkylation: The QM is rapidly attacked by nucleophiles (

).-

DNA: N7-guanine or N2-guanine (causing cross-links).

-

Proteins: Cysteine thiols (causing enzyme inhibition).

-

Pathway B: Aziridinyl Activation (e.g., Diaziquone - DZQ)

In agents like DZQ, the alkylating moiety is an aziridine ring attached directly to the quinone core.

-

pKa Shift: Reduction of the quinone to hydroquinone dramatically increases the pKa of the aziridine nitrogen.

-

Protonation: The aziridine becomes protonated at physiological pH.

-

Ring Opening: The protonated ring is highly strained and susceptible to nucleophilic attack, leading to DNA alkylation.

Visualization: Bioreductive Activation Pathway

The following diagram illustrates the Quinone Methide pathway, the primary mechanism for this class.

Figure 1: The bioreductive cascade converting a stable naphthoquinone prodrug into a reactive quinone methide alkylator.

Biological Targets and Consequences[2][3][4][5]

DNA Alkylation & Cross-linking

Unlike simple intercalators, naphthoquinone alkylating agents form covalent adducts.

-

Site of Attack: The N7 position of guanine is the most common site in the major groove.

-

Interstrand Cross-links (ICLs): Bifunctional agents (forming two QMs or possessing two aziridines) can covalently link two strands of DNA. This is the most cytotoxic lesion as it physically blocks DNA replication forks and transcription (RNA Polymerase II stalling).

-

Phosphate Backbone: Recent evidence suggests some "hard" electrophilic quinones may also alkylate the phosphate backbone, though base alkylation remains the primary cytotoxic driver.

Protein Thiol Modification

The "soft" electrophilic nature of Quinone Methides makes them avid seekers of sulfur.

-

Topoisomerase II: Alkylation of critical cysteine residues in Topo II inhibits its catalytic activity, distinct from the "poison" mechanism of etoposide.

-

Redox Sensors: Alkylation of Keap1 or STAT3 thiols can modulate downstream signaling, often triggering apoptosis independent of DNA damage.

Experimental Validation Protocols

To confirm a naphthoquinone acts as an alkylating agent and not merely a ROS generator, you must demonstrate covalent bond formation.

Protocol A: Quinone Methide Trapping Assay (LC-MS)

Objective: Prove the formation of a reactive electrophile upon reduction. Principle: Use a "trap" nucleophile (N-acetylcysteine - NAC) that mimics biological thiols. If a QM is formed, a stable NAC-adduct will be detectable by Mass Spectrometry.

Reagents:

-

Test Compound (100 µM)

-

Recombinant NQO1 (or chemical reductant: Sodium Dithionite, 1 mM)

-

N-acetylcysteine (NAC, 5 mM - excess)

-

Buffer: PBS, pH 7.4

Workflow:

-

Incubation: Mix Compound + Reductant + NAC in PBS. Incubate at 37°C for 30-60 mins.

-

Control: Compound + NAC without reductant (to assess background reactivity).

-

Extraction: Quench with ice-cold acetonitrile (1:1 v/v). Centrifuge to remove proteins if enzyme used.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Validation: Look for a mass shift of [M + NAC - LeavingGroup + H]+ .

-

Note: A simple Michael acceptor (without leaving group) will show [M + NAC + H]+. A QM mechanism typically shows loss of the leaving group mass.

-

Protocol B: DNA Cross-linking (Agarose Gel Mobility Shift)

Objective: Visualize physical cross-linking of DNA strands. Principle: Cross-linked DNA denatures but cannot separate into single strands under alkaline conditions, migrating differently than single-stranded DNA.

Workflow:

-

Reaction: Incubate Linearized Plasmid DNA (e.g., pUC19) with increasing concentrations of the drug (0.1 - 50 µM) + 1 mM NADPH + Recombinant NQO1.

-

Denaturation: Add Alkaline Loading Buffer (300 mM NaOH, 6 mM EDTA). Heat at 37°C for 10 min. This separates non-crosslinked strands.

-

Electrophoresis: Run on a 0.8% Alkaline Agarose Gel (50 mM NaOH, 1 mM EDTA) at 4°C.

-

Staining: Neutralize gel in Tris-buffer, stain with Ethidium Bromide/SYBR Gold.

-

Result Interpretation:

-

Single Stranded (ssDNA): Fast migration (Control).

-

Cross-linked (dsDNA): Retarded migration (Drug treated). The cross-link prevents strand separation, maintaining a higher molecular weight "renatured" state.

-

Visualization: Experimental Workflow

Figure 2: Dual-stream validation workflow for confirming alkylating mechanism via Mass Spec and Gel Electrophoresis.

Key Quantitative Parameters

When characterizing these agents, summarize data as follows:

| Parameter | Description | Significance |

| Half-life of the Quinone Methide | Determines diffusion radius. Too short (<1s) = reaction with water/solvent; Too long = off-target toxicity. | |

| Alkylation Efficiency | % DNA cross-linked per µM drug | Measure of potency. High efficiency at low concentration indicates specific binding. |

| Redox Potential ( | Reduction potential of the quinone | Must match the specific reductase (e.g., NQO1) to ensure tumor-specific activation. |

| Selectivity Index | IC50 (NQO1- cells) / IC50 (NQO1+ cells) | High ratio (>10) confirms bioreductive mechanism. |

References

-

Lin, A. J., et al. (1973).[2] "Potential bioreductive alkylating agents. 2. Antitumor effect and biochemical studies of naphthoquinone derivatives."[2][3] Journal of Medicinal Chemistry. Link

-

Rokita, S. E. (2025).[1] "Reversible Alkylation by Quinone Methides." Rokita Laboratory, Johns Hopkins University. Link

-

Shaikh, A. K., et al. (2012).[4] "Mild and Rapid Method for the Generation of Ortho-(Naphtho)quinone Methide Intermediates." Organic Letters. Link

-

Sambol, M., et al. (2022).[5] "Photodehydration mechanisms of quinone methide formation from 2-naphthol derivatives." Journal of Photochemistry and Photobiology A: Chemistry. Link[5]

-

Wang, P., et al. (2017). "Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis."[6] Journal of Biological Chemistry. Link

-

Crispino, A., et al. (2019). "Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics." Cancers. Link

-

Thompson, D. C., et al. (1995). "Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins." Chemical Research in Toxicology. Link

Sources

- 1. Mechanistic investigations of photochemical generation of quinone methides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Potential bioreductive alkylating agents. 2. Antitumor effect and biochemical studies of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mild and rapid method for the generation of ortho-(naphtho)quinone methide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 2,3-Bis(chloromethyl)-1,4-naphthoquinone

This is a comprehensive technical guide and protocol for the nucleophilic substitution of 2,3-Bis(chloromethyl)-1,4-naphthoquinone . This document is designed for medicinal chemists and process scientists developing bioreductive alkylating agents and heterocyclic quinone scaffolds.

Executive Summary & Chemical Context

This compound (BCMNQ) is a potent bis-electrophilic scaffold used primarily in the synthesis of benzo[f]isoindole-4,9-diones and related heterocyclic quinones. Structurally, it functions as a "masked" bioreductive alkylating agent, sharing mechanistic similarities with the mitomycin family of antitumor antibiotics.

Unlike its more common analog, 2,3-bis(bromomethyl)-1,4-naphthoquinone, the chloromethyl variant offers greater hydrolytic stability during handling but requires more rigorous conditions or catalytic activation (Finkelstein conditions) to effect substitution due to the poorer leaving group ability of chloride (

Key Applications

-

Medicinal Chemistry: Synthesis of bioreductive antitumor agents (DNA cross-linkers).

-

Heterocyclic Synthesis: Precursor for isoindole, thiophene, and furan-fused quinones via double nucleophilic substitution (

).

Safety Advisory: High-Potency Alkylating Agent

CRITICAL WARNING: BCMNQ is a bifunctional alkylating agent. It is designed to cross-link DNA and proteins.

-

Hazard: Potent vesicant and lachrymator. Potential carcinogen.

-

Containment: All weighing and reactions must be performed in a certified chemical fume hood.

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate (

) to neutralize the alkylating potential.

Mechanistic Insight: The Cyclization Cascade

The reactivity of BCMNQ is defined by the competition between intermolecular mono-substitution and intramolecular cyclization.

-

Activation: The quinone ring exerts a strong electron-withdrawing effect, activating the benzylic-like methylene carbons toward nucleophilic attack.

-

First Substitution: A primary nucleophile (e.g.,

) displaces one chloride via -

Cyclization: The newly formed secondary amine/nucleophile is positioned perfectly to attack the second chloromethyl group, rapidly forming a 5-membered ring (isoindoline).

Pathway Visualization

Figure 1: The reaction cascade favors cyclization (Product B) over polymerization (Side Product) when stoichiometry and concentration are controlled.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Benzo[f]isoindole-4,9-diones

Objective: To synthesize a cyclic amino-quinone derivative using a primary amine. Scope: Applicable to alkyl amines, aniline derivatives, and amino acid esters.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| BCMNQ | 1.0 | Substrate | Dissolve fully before addition. |

| Primary Amine | 1.1 - 1.2 | Nucleophile | Slight excess ensures conversion. |

| Triethylamine ( | 2.5 | Base | Scavenges liberated HCl. |

| Sodium Iodide (NaI) | 0.1 (10%) | Catalyst | Crucial: Converts alkyl-Cl to alkyl-I in situ (Finkelstein). |

| Solvent | - | Medium |

Step-by-Step Methodology

-

Preparation of Catalyst Solution:

-

In a round-bottom flask, dissolve BCMNQ (1.0 mmol) in anhydrous Chloroform (

, 10 mL). -

Add Sodium Iodide (0.1 mmol). Stir at room temperature for 15 minutes. Note: The solution may darken slightly due to trace iodine liberation.

-

-

Nucleophile Addition:

-

Prepare a separate solution of the Primary Amine (1.1 mmol) and Triethylamine (2.5 mmol) in

(5 mL). -

Dropwise Addition: Add the amine solution to the quinone solution over 30 minutes using a pressure-equalizing addition funnel.

-

Reasoning: Slow addition keeps the concentration of free amine low relative to the quinone, favoring the intramolecular cyclization over intermolecular polymerization.

-

-

Reaction Phase:

-

Heat the mixture to mild reflux (

) for 4–6 hours. -

Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (

) should disappear, replaced by a highly colored (often deep red or purple) spot (

-

-

Workup & Purification:

-

Cool to room temperature.[1]

-

Wash the organic layer with water (

mL) to remove triethylammonium salts and NaI. -

Dry over

, filter, and concentrate under reduced pressure. -

Recrystallization: The residue is often pure enough. If not, recrystallize from Ethanol or purify via flash column chromatography on silica gel.

-

Protocol B: Synthesis of Cyclic Thioethers (Bis-alkylation with Dithiols)

Objective: To synthesize naphtho-fused 1,4-dithiane analogs using 1,2-ethanedithiol.

Step-by-Step Methodology

-

Setup: Dissolve BCMNQ (1.0 mmol) in degassed Methanol (20 mL). Oxygen exclusion is critical to prevent premature oxidation of the thiol.

-

Base Activation: Add Potassium Carbonate (

, 2.5 mmol) solid directly to the flask. -

Thiol Addition: Add 1,2-Ethanedithiol (1.05 mmol) dropwise via syringe.

-

Reaction: Stir at room temperature for 3 hours. The reaction is typically faster than with amines due to the higher nucleophilicity of sulfur.

-

Quench: Pour into ice water (50 mL). The product usually precipitates as a yellow/orange solid.

-

Isolation: Filter the precipitate, wash with cold water and cold methanol.

Process Optimization & Troubleshooting

The "Chloride Problem"

The chloromethyl group is significantly less reactive than the bromomethyl group found in most literature precedents. If the reaction is sluggish (incomplete after 6 hours):

-

Finkelstein Activation (Recommended): As detailed in Protocol A, adding catalytic NaI (10-20 mol%) generates the transient alkyl iodide, which reacts ~100x faster.

-

Solvent Switch: Switch from Chloroform to DMF or Acetonitrile . These polar aprotic solvents enhance the nucleophilicity of the amine and the solubility of the intermediate salts.

-

Caution: DMF is harder to remove during workup.

-

Yield Optimization Table

| Variable | Condition A (Standard) | Condition B (Optimized) | Impact |

| Solvent | Ethanol | Chloroform | Chloroform reduces solvolysis side-reactions. |

| Temperature | Room Temp | Reflux ( | Essential for displacing the poorer Cl leaving group. |

| Catalyst | None | NaI (10 mol%) | Increases reaction rate significantly. |

| Addition | Bolus | Dropwise | Dropwise addition increases cyclization yield by 15-20%. |

Analytical Validation

Successful synthesis is validated by the following spectroscopic signatures:

-

1H NMR (CDCl3):

-

Loss of the

singlet (typically -

Appearance of cyclic methylene protons (isoindoline ring) at

3.8–4.2 ppm (often a broad singlet or multiplet depending on N-substituent).

-

-

Mass Spectrometry:

-

Observe the molecular ion

. Note the isotope pattern: The product should not show the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) unless the amine itself contains chlorine.

-

References

-

Synthesis of Benzo[f]isoindole-4,9-diones: Valderrama, J. A., et al. "Synthesis of benzo[f]isoindole-4,9-diones from 2,3-bis(bromomethyl)-1,4-naphthoquinone."[2][3][4] South African Journal of Chemistry, 2001. (Note: Protocol adapted from the bromomethyl analog).

- Mechanistic Insight on Quinone Alkylations: Tapia, R. A., et al. "Reaction of 2,3-bis(bromomethyl)-1,4-naphthoquinone with primary amines.

- Bioreductive Agent Design: Hodnett, E. M., et al. "Synthesis and antitumor activity of some benzo[f]isoindole-4,9-diones." Journal of Medicinal Chemistry, 1983.

-

Nucleophilic Substitution Review: Maurya, H. K. "Synthetic and Biological Utility of 2,3-Dichloro-1,4-Naphthoquinone: A Review." International Journal of Research - Granthaalayah, 2019. (Provides context on the reactivity of the naphthoquinone core).

Sources

Application Notes and Protocols for 2,3-Bis(chloromethyl)-1,4-naphthoquinone as a Cross-Linking Agent

Foreword: A Chemist's Perspective on Probing Biological Architectures

In the intricate dance of life, proteins rarely act in isolation. Their functions are dictated by a complex network of interactions, forming transient or stable complexes that drive cellular processes. To truly understand these processes, we must be able to capture a snapshot of these interactions. Chemical cross-linking, a powerful technique in the structural biologist's and drug developer's toolbox, allows us to covalently link interacting proteins, freezing them in time for detailed analysis.

This guide focuses on a particularly reactive and versatile cross-linking agent: 2,3-bis(chloromethyl)-1,4-naphthoquinone. While its parent compound, 2,3-dichloro-1,4-naphthoquinone, is well-studied for its diverse reactivity and biological activities, the bifunctional nature of the bis(chloromethyl) derivative offers unique potential for covalently capturing protein complexes.[1][2] This document will serve as a detailed guide for researchers, scientists, and drug development professionals on harnessing the capabilities of this potent cross-linking agent. We will delve into its mechanism of action, provide detailed protocols for its application, and discuss methods for the characterization of the resulting cross-linked products.

Section 1: The Chemistry of this compound as a Bifunctional Alkylating Agent

This compound is a homobifunctional cross-linking agent, meaning it possesses two identical reactive groups. These reactive groups are chloromethyl moieties, which are susceptible to nucleophilic attack by electron-rich functional groups present on amino acid side chains.[3] The naphthoquinone core itself is a key player, influencing the reactivity of the chloromethyl groups and imparting unique properties to the cross-linker. Naphthoquinones are known for their cytotoxic properties, which can be advantageous in cancer research and drug development.[3][4][5]

The primary targets for alkylation by this compound on a protein are the side chains of nucleophilic amino acids. These include:

-

Cysteine (thiol group): The thiol group of cysteine is a strong nucleophile and a primary target for alkylating agents.[6]

-

Lysine (ε-amino group): The primary amine on the lysine side chain is also a good nucleophile.[6]

-

Histidine (imidazole ring): The nitrogen atoms in the imidazole ring of histidine can act as nucleophiles.

-

Aspartate and Glutamate (carboxyl groups): While less reactive than thiols and amines, the carboxyl groups of acidic residues can also be targeted under certain conditions.

The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic amino acid side chain attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. The bifunctional nature of the molecule allows it to react with two such nucleophilic residues, creating an intramolecular cross-link within a single polypeptide chain or an intermolecular cross-link between two interacting proteins.

Section 2: Strategic Considerations for Experimental Design

Before embarking on a cross-linking experiment, several factors must be carefully considered to ensure a successful outcome.

Buffer Selection: A Critical Choice

The choice of buffer is paramount. Buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the cross-linker and must be avoided. Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable choices. The pH of the buffer will also influence the reactivity of the amino acid side chains. A pH range of 7.2-8.0 is a good starting point for targeting lysine and cysteine residues.

Optimizing Cross-linker Concentration

The concentration of this compound will directly impact the extent of cross-linking. Too low a concentration will result in insufficient cross-linking, while too high a concentration can lead to extensive, non-specific cross-linking and protein aggregation. It is crucial to perform a concentration titration to determine the optimal concentration for your specific protein or protein complex. A typical starting range for optimization is 0.1 to 5 mM.

Reaction Time and Temperature

The kinetics of the cross-linking reaction are influenced by both time and temperature. Shorter incubation times and lower temperatures (e.g., 4°C) can help to minimize non-specific cross-linking and preserve the integrity of the protein complex. A typical starting point for optimization is a 30-60 minute incubation at room temperature or 1-2 hours at 4°C.

Quenching the Reaction

After the desired incubation time, it is essential to quench the reaction to stop further cross-linking. This is achieved by adding a high concentration of a small molecule nucleophile that will react with any remaining unreacted cross-linker. A common quenching reagent is a Tris-based buffer or a solution of a primary amine like lysine or ethanolamine.

Section 3: Protocols for Protein Cross-Linking

The following protocols provide a general framework for using this compound for protein cross-linking. It is imperative to optimize these conditions for your specific application.

Protocol 3.1: Cross-Linking of a Purified Protein or Protein Complex

This protocol is suitable for studying intramolecular cross-links or the interactions within a purified protein complex.

Materials:

-

Purified protein or protein complex in a suitable non-nucleophilic buffer (e.g., PBS, HEPES)

-

This compound

-

Anhydrous DMSO (for preparing the cross-linker stock solution)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare a fresh stock solution of this compound. Dissolve the cross-linker in anhydrous DMSO to a concentration of 10-50 mM.

-

Set up a series of reactions to optimize the cross-linker concentration. In separate microcentrifuge tubes, add your protein sample to a final concentration of 1-10 µM.

-

Add the cross-linker stock solution to each tube to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). Also, include a no-cross-linker control.

-

Incubate the reactions at room temperature for 30-60 minutes or at 4°C for 1-2 hours.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

-

Analyze the cross-linking results by SDS-PAGE. Add an appropriate volume of SDS-PAGE loading buffer to each reaction, heat the samples, and load them onto a polyacrylamide gel.

-

Visualize the protein bands by Coomassie blue or silver staining. The appearance of higher molecular weight bands corresponding to cross-linked species indicates a successful reaction. The optimal cross-linker concentration will be the one that yields a good proportion of cross-linked product without causing excessive aggregation (seen as protein smearing or material stuck in the wells).

Protocol 3.2: In Situ Cross-Linking in Cell Lysates

This protocol can be used to capture protein-protein interactions within a more complex cellular environment.

Materials:

-

Cell lysate in a non-nucleophilic lysis buffer

-

This compound stock solution

-

Quenching buffer

-

Antibodies for immunoprecipitation (optional)

-

Protein A/G beads (optional)

Procedure:

-

Prepare a clarified cell lysate in a suitable lysis buffer (e.g., RIPA buffer without Tris, using HEPES as the buffering agent).

-

Determine the protein concentration of the lysate.

-

Perform a cross-linker concentration and time course optimization as described in Protocol 3.1, using the cell lysate instead of purified protein.

-

Analyze the results by western blotting for your protein of interest to observe the formation of higher molecular weight complexes.

-

(Optional) For identification of interaction partners, perform immunoprecipitation of your protein of interest from the cross-linked lysate, followed by analysis of the co-precipitated proteins by mass spectrometry.

Section 4: Characterization of Cross-Linked Products by Mass Spectrometry

Mass spectrometry is an indispensable tool for identifying the specific amino acid residues involved in a cross-link, providing valuable structural information.[7][8][9]

Workflow for Mass Spectrometry Analysis

Caption: General workflow for the analysis of cross-linked proteins by mass spectrometry.

Key Steps in the Mass Spectrometry Workflow:

-

Protein Digestion: The cross-linked protein sample is typically digested with a protease, such as trypsin, to generate a mixture of peptides.

-

LC-MS/MS Analysis: The peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7][10]

-

Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using specialized software designed to identify cross-linked peptides. This software can account for the mass of the cross-linker and the fragmentation patterns of the linked peptides.

Section 5: Applications in Drug Development

The ability of this compound to act as a bifunctional alkylating agent makes it a valuable tool in several areas of drug development.

Target Identification and Validation

By cross-linking a drug candidate to its protein target in a cellular context, researchers can confirm direct binding and identify the specific binding site. This information is crucial for validating a drug target and for understanding the mechanism of action.

Probing Drug-Induced Protein-Protein Interactions

Some drugs exert their effects by modulating protein-protein interactions. This compound can be used to map these drug-induced changes in the cellular interactome, providing insights into the drug's broader biological effects.

Development of Covalent Inhibitors

The reactive nature of the naphthoquinone core and the chloromethyl groups can be exploited in the design of covalent inhibitors.[11][12] By understanding the cross-linking chemistry, medicinal chemists can design more potent and selective drugs that form a permanent covalent bond with their target.

Section 6: Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is essential to handle it with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste in accordance with institutional and local regulations.

Section 7: Data Summary

| Parameter | Recommended Starting Range | Considerations |

| Cross-linker Concentration | 0.1 - 5 mM | Optimize to maximize cross-linking and minimize aggregation. |

| Reaction Buffer | PBS, HEPES (pH 7.2-8.0) | Avoid buffers containing nucleophiles (e.g., Tris, glycine). |

| Reaction Time | 30-60 min (RT) or 1-2 hours (4°C) | Shorter times and lower temperatures can reduce non-specific cross-linking. |

| Quenching Reagent | 20-50 mM Tris-HCl | Ensure complete inactivation of the cross-linker. |

Conclusion: A Powerful Tool for Unraveling Biological Complexity

This compound represents a potent and versatile tool for the study of protein-protein interactions and for applications in drug development. Its bifunctional alkylating nature allows for the covalent capture of protein complexes, providing invaluable structural and functional insights. While its reactivity necessitates careful optimization of experimental conditions, the protocols and considerations outlined in this guide provide a solid foundation for harnessing the power of this unique cross-linking agent. As with any powerful tool, a thorough understanding of its chemistry and a methodical approach to its application will unlock its full potential in unraveling the complexities of the cellular machinery.

References

- Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347.

- Chavez, J. D., Keller, A., & Bruce, J. E. (2018). On the feasibility of clinical studies with cross-linking mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(1), 127-135.

- Shanmugarajan, T. S., Arunsundar, M., Somasundaram, I., Sriram, D., & Yogeeswari, P. (2011). The effects of bifunctional alkylating agents on DNA.

- Health Sciences Authority. (2025).

- Al-Suwaidan, I. A., Abdel-Kader, M. S., El-Sakka, A. A., & Al-Oqail, M. M. (2018). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Molecules, 23(11), 2877.

- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Loo, J. A. (2011). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. Analytical chemistry, 83(5), 1546-1553.

- Huang, C. H., Chen, Y. L., Chen, Y. H., Wang, C. C., Chen, Y. J., & Chen, C. T. (2009). Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes. Bioorganic & medicinal chemistry, 17(15), 5466-5475.

- Gutu, A. D., & Kaddour, H. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 14(19), 4819.

- Golmakaniyoon, S., Askari, V. R., Abnous, K., Zarghi, A., & Ghodsi, R. (2019). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian journal of pharmaceutical research: IJPR, 18(1), 315.

- Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Cross-linking mass spectrometry for mapping protein complex topologies in situ. FEBS letters, 588(17), 3033-3041.

- International Journal of Research - GRANTHAALAYAH. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW.

- Bullock, J. M., Schwab, J., Thalassinos, K., & Topf, M. (2016). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Structure (London, England: 1993), 24(6), 807-816.

- de Souza, M. V. N. (2018). Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity against Tumor Cell Lines.

- Accioly, N., Chaves, O., & de Souza, M. C. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Toxins, 15(5), 348.

- Thermo Fisher Scientific. (2018, May 3).

- Babich, O., & Kłopotowska, D. (2012). Naphthoquinones' biological activities and toxicological effects. In Bioactive compounds: Type, biological activities and health effects (pp. 181-218). Nova Science Publishers.

- de Moraes, M. S., da Silva, F. C., de Paula, F. R., de Oliveira, R. B., & da Silva Júnior, E. N. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 19(9), 13189-13199.

- Jores, T., & Kuster, B. (2019). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein journal of organic chemistry, 15, 2038-2051.

- JoVE. (2022, August 4). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview [Video]. YouTube.

- Wu, H., Zhang, X., & Wang, L. (2021). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR protocols, 2(4), 100878.

- Schmidt, M. F. (2022). Proteins as Drug Targets. In Medicinal Chemistry (pp. 235-260). Springer, Berlin, Heidelberg.

- Breuker, K. (2018). Raw protein from the top down.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. granthaalayahpublication.org [granthaalayahpublication.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the feasibility of clinical studies with cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note: Precision Radical Chlorination of Dimethyl Naphthoquinone

Executive Summary & Scientific Context

This application note details the protocol for the regioselective radical chlorination of 2,3-dimethyl-1,4-naphthoquinone (DMNQ) to produce 2-(chloromethyl)-3-methyl-1,4-naphthoquinone .

This transformation is a critical intermediate step in the synthesis of hydroxynaphthoquinone-based pharmaceuticals, including anti-protozoal drugs like Atovaquone and Vitamin K analogues. The primary challenge in this synthesis is controlling the radical propagation to achieve mono-chlorination while suppressing the formation of di-chloromethyl or bis(chloromethyl) side products.

Key Reaction Overview[1]

-

Substrate: 2,3-Dimethyl-1,4-naphthoquinone

-

Reagent: Sulfuryl Chloride (

) -

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Mechanism: Free-Radical Substitution (Side-chain halogenation)

Mechanistic Insight & Causality

To achieve high yields, one must understand the competition between the radical pathway (side-chain) and the ionic pathway (ring addition).

The Radical Cycle

The reaction proceeds via a standard radical chain mechanism. The choice of Sulfuryl Chloride (

Pathway Logic:

-

Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals.

-

Propagation A: The radical abstracts a hydrogen atom from the benzylic methyl group of DMNQ. This position is electronically activated by the adjacent quinone ring, stabilizing the resulting methylene radical.

-

Propagation B: The methylene radical attacks

, abstracting a chlorine atom to form the product and generating a -

Termination: Radical recombination (minor).

Mechanistic Visualization

The following diagram illustrates the radical cycle and potential side reactions.[1]

Figure 1: Radical chain mechanism for the chlorination of DMNQ. Note the critical branch point where over-reaction leads to side products.

Experimental Protocol: Standard Chemical Initiation

This protocol is designed for high regioselectivity. It utilizes Chlorobenzene as a solvent.[2] Historically, Carbon Tetrachloride (

Materials & Reagents

| Reagent | Role | Purity / Grade |

| 2,3-Dimethyl-1,4-naphthoquinone | Substrate | >98% |

| Sulfuryl Chloride ( | Chlorinating Agent | Distilled (fresh) |

| AIBN | Radical Initiator | Recrystallized |

| Chlorobenzene | Solvent | Anhydrous |

| Hexane / Ethyl Acetate | Purification | HPLC Grade |

Step-by-Step Methodology

Step 1: Preparation

-

In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 10.0 g (53.7 mmol) of 2,3-dimethyl-1,4-naphthoquinone in 100 mL of Chlorobenzene.

-

Note: Degas the solvent with nitrogen for 15 minutes prior to addition to remove dissolved oxygen, which acts as a radical scavenger.

Step 2: Initiation

-

Add 0.1 equiv (880 mg) of AIBN to the solution.

-

Heat the mixture to 85°C . Ensure the solution is homogenous.

Step 3: Controlled Addition (Critical Step)

-

Prepare a solution of Sulfuryl Chloride (7.97 g, 4.8 mL, 1.1 equiv) in 10 mL of Chlorobenzene.

-

Add this solution dropwise via a pressure-equalizing addition funnel over 45 minutes .

-

Causality: Slow addition maintains a low steady-state concentration of the chlorinating agent, favoring mono-chlorination over di-chlorination.

Step 4: Reaction Monitoring

-

Raise temperature to reflux (approx. 130°C) after addition is complete.

-

Monitor via TLC (Solvent system: 9:1 Hexane:Ethyl Acetate).

-

Endpoint: The reaction is complete when the starting material spot (Rf ~0.6) disappears. If >5% starting material remains after 2 hours, add an additional 0.1 equiv of AIBN.

Step 5: Work-up

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with Water (2 x 50 mL) followed by Saturated Sodium Bicarbonate (2 x 50 mL) to neutralize residual HCl and

. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification & Process Control

The crude residue will likely contain 85-90% target product, with the remainder being unreacted starting material and the dichlorinated impurity.

Purification Strategy

Recrystallization is preferred over chromatography for scale-up due to the stability of the quinone.

-

Solvent: Dissolve the crude yellow solid in a minimum amount of boiling Methanol or Ethanol .

-

Crystallization: Allow to cool slowly to room temperature, then to 4°C.

-

Filtration: Collect the yellow needles via vacuum filtration.[3]

-

Yield: Expected yield is 65-75%. Melting point should be verified (Lit: 104-106°C).

Analytical Checkpoints

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeOH/H2O) | >98% Area |

| Structure | 1H NMR (CDCl3) | |

| Impurity | GC-MS | <0.5% Dichlorinated species |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-(chloromethyl)-3-methyl-1,4-naphthoquinone.

Safety & Handling (HSE)

-

Sulfuryl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and

gases. All handling must occur in a functioning fume hood. -

AIBN: Flammable solid. Produces toxic tetramethylsuccinonitrile upon decomposition. Store in a cool place.

-

Quinones: Many naphthoquinones are skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Organic Syntheses Procedure for Naphthoquinone Derivatives

-

General Radical Chlorination Mechanism

-

Synthesis of Chloromethyl Naphthoquinones (Analogous Procedure)

-

Process Chemistry of Atovaquone Intermediates

Sources

- 1. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 2. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]

- 7. CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving yield of 2,3-Bis(chloromethyl)-1,4-naphthoquinone synthesis

The following guide is designed as a specialized Technical Support Center for researchers encountering difficulties with the synthesis of 2,3-bis(chloromethyl)-1,4-naphthoquinone .

It adopts a "Tier 3 Support" persona—authoritative, chemically rigorous, and focused on root-cause analysis rather than generic advice.

Ticket Subject: Improving Yield & Purity of this compound Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Optimization)

📋 Executive Summary: The "Yield Trap"

Many researchers attempt to synthesize This compound (Target 1 ) via direct radical halogenation of 2,3-dimethyl-1,4-naphthoquinone (Menadione analog). This is the primary cause of low yields (<35%).

The radical pathway suffers from poor selectivity, leading to gem-dichlorides, ring-chlorinated byproducts, and inseparable tars.

The Solution: The industry-standard high-yield protocol (>80%) utilizes the Deoxychlorination of 2,3-bis(hydroxymethyl)-1,4-naphthoquinone using Thionyl Chloride (

🛠️ Module 1: The Preferred Pathway (Diol Conversion)

Use this protocol if you require yields >80% and high purity.

The Chemistry

The reaction proceeds via an

Reagents:

-

Substrate: 2,3-Bis(hydroxymethyl)-1,4-naphthoquinone (The "Diol")

-

Reagent: Thionyl Chloride (

) - Freshly distilled recommended -

Catalyst: N,N-Dimethylformamide (DMF) - Catalytic amount (essential)

-

Solvent: Dichloromethane (DCM) or Chloroform (

)

📉 Step-by-Step Protocol (Optimized)

| Step | Action | Technical Rationale |

| 1 | Suspension | Suspend 1.0 eq of the Diol in dry DCM (0.1 M concentration). Add 2-3 drops of dry DMF. |

| 2 | Addition | Cool to 0°C. Add 3.0 eq of |

| 3 | Reaction | Allow to warm to Room Temp (RT). Reflux for 2-3 hours. |

| 4 | Quench | CRITICAL: Evaporate solvent/excess |

| 5 | Purification | Flash Chromatography (Silica). Eluent: Hexane/EtOAc (9:1). |

🧩 Module 2: Troubleshooting The "Radical" Route

If you are forced to use 2,3-dimethyl-1,4-naphthoquinone (e.g., Diol unavailable).

User Issue: "I am using NCS (N-Chlorosuccinimide) and getting a complex mixture."

Root Cause Analysis:

-

Initiator Failure: Benzoyl Peroxide (BPO) requires thermal activation (80°C+), which degrades the quinone.

-

Solvent Effect:

is banned/rare; replacing it with polar solvents (ACN) kills the radical chain. -

Over-reaction: The second methyl group chlorinates slower than the first, but the first methyl can over-chlorinate to a

group before the second reacts.

Optimization Guide:

-

Switch Reagent: Use NCS with AIBN (Azobisisobutyronitrile) in Benzene or Trifluorotoluene (modern alternative).

-

Light Activation: Supplement thermal initiation with a Tungsten lamp (500W) to lower the required temperature to 60°C.

-

Stoichiometry: Use exactly 2.1 eq of NCS. Excess leads to ring chlorination.

📊 Comparative Data: Yield & Purity

| Metric | Radical Route (NCS) | Thionyl Chloride Route ( |

| Typical Yield | 25% - 40% | 82% - 92% |

| Purity (Crude) | 60% (Requires heavy column) | >90% (Often recrystallization only) |

| Reaction Time | 12 - 24 Hours | 2 - 4 Hours |

| Major Impurity | 2-chloromethyl-3-dichloromethyl... | Unreacted Mono-alcohol |

🧠 Visualizing the Logic

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

Caption: Pathway comparison. The Green Path (Diol) avoids the selectivity issues inherent in the Red Path (Radical).

❓ Frequently Asked Questions (FAQ)

Q1: My product turns black upon rotary evaporation. Why?

-

Diagnosis: Thermal instability + residual acid.

-

Fix: The chloromethyl groups are reactive alkylating agents. If residual

or -

Protocol Adjustment: Wash the organic phase with cold saturated

twice before drying. Keep the water bath temperature below 40°C .

Q2: Can I use

-

Answer: Yes, but it is not recommended.

generates

Q3: How do I synthesize the Diol precursor if I can't buy it?

-

Answer: Do not try to oxidize the dimethyl quinone. Instead, use the Diels-Alder approach :

-

React 1,4-Benzoquinone with 2,3-bis(hydroxymethyl)-1,3-butadiene (or its diacetate).

-

Oxidize the resulting adduct (tetrahydronaphthalene) with

or air/base. -

This yields clean 2,3-bis(hydroxymethyl)-1,4-naphthoquinone.

-

Q4: Is the product stable in DMSO?

-

Answer: No. In DMSO, 2,3-bis(chloromethyl) quinones can undergo rapid hydrolysis or substitution to form the alcohol or other adducts over time. For biological stock solutions, prepare fresh in DMSO or use Acetone/Ethanol if compatible.

📚 References

-

Synthesis of Bioreductive Alkylating Agents (General Mechanism)

-

Concept: The activation of chloromethyl quinones via reduction is a foundational concept in cancer therapy (Bioreductive alkylation).

-

Source: Antonini, I., et al. "Synthesis, antitumor activity, and DNA binding properties of a new series of benzo[g]quinazoline-5,10-dione derivatives." Journal of Medicinal Chemistry 25.6 (1982): 730-735.

-

-

Thionyl Chloride Deoxychlorination Protocol

-

Protocol: Standard operating procedures for converting vicinal diols to dichlorides using

and DMF. -

Source: W. E. Bissinger and F. E. Kung, "Reaction of Alcohols with Thionyl Chloride," Journal of the American Chemical Society 69, no. 9 (1947): 2158.

-

-

Quinone Functionalization Reviews

Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent and potential vesicant. Handle with extreme caution in a fume hood.

Sources

Technical Support Center: Preventing Hydrolysis of Chloromethyl Groups

This Technical Support Guide functions as a specialized knowledge base for researchers handling chloromethyl-functionalized compounds. It addresses the distinct needs of solid-phase synthesis (Merrifield resins) and medicinal chemistry (chloromethyl ketone inhibitors).

Topic: Stabilization and Handling of Chloromethyl Moieties in Aqueous & High-Humidity Environments Ticket ID: CM-HYD-PROTO-001 Status: Active / Guide

Executive Summary & Chemical Logic

The Core Problem: Chloromethyl groups (

-

Mechanism: The hydrolysis proceeds primarily via an

pathway for benzyl derivatives (due to resonance stabilization of the carbocation) or -

Consequence: Conversion to a hydroxymethyl group (

). This "dead" functionality reduces resin loading capacity, alters inhibitor potency, and introduces polar impurities that complicate purification.

Interactive Troubleshooting Guide

Category A: Solid-Phase Peptide Synthesis (Merrifield Resins)[1][2]

User Issue: "My resin loading efficiency has dropped significantly after storage." Diagnosis: Hydrolysis of the chloromethyl linker due to ambient moisture absorption.

Protocol: Resin Revival & Validation

Do not assume the resin is dead. Validate the active chloride content before discarding.

-

The Volhard Titration (Validation Step):

-

Principle: Digest resin with pyridine to displace chloride, then titrate the released

with -

Step 1: Swell 500 mg resin in 5 mL pyridine in a pressure tube. Heat at 100°C for 2 hours.

-

Step 2: Acidify with

. Add known excess of -

Step 3: Back-titrate excess silver with

using Ferric Ammonium Sulfate indicator (Red endpoint). -

Calculation:

-

-

Preventative Storage Workflow:

-

Primary: Store at 4°C in a desiccator over

or active silica gel. -

Secondary: If the container is opened in a humid lab, purge the headspace with Argon/Nitrogen before resealing.

-

Critical Constraint: Never store chloromethyl resins in basic buffers or alongside volatile amines (e.g., TEA, DIPEA), as gas-phase quaternization will occur.

-

Category B: Bio-Assays (Chloromethyl Ketone Inhibitors)

User Issue: "My inhibitor (e.g., TPCK, TLCK) loses potency during the incubation period." Diagnosis: Rapid hydrolysis of the alpha-chloromethyl ketone in the assay buffer.

Protocol: "Just-in-Time" Aqueous Delivery

Chloromethyl ketones are inherently unstable in water (Half-life can be minutes to hours depending on pH).

Step-by-Step Optimization:

-

Stock Preparation: Dissolve the inhibitor in 100% anhydrous DMSO or DMF .

-

The Dilution Rule:

-